1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is an organic compound that features a thiophene ring substituted with bromine and methyl groups, along with a trifluoromethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of 5-methylthiophene followed by the introduction of the trifluoromethyl ketone group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction of the brominated intermediate with trifluoroacetic anhydride under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides or thiophene 1,1-dioxides.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl ketone group can act as an electrophile, participating in reactions with nucleophiles. The bromine and methyl substituents on the thiophene ring influence the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-ol: This compound is structurally similar but contains an alcohol group instead of a ketone.
(3-Bromo-5-methylthiophen-2-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Another related compound with a pyrazole moiety.
Uniqueness: 1-(3-Bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific chemical behaviors.
Properties
Molecular Formula |
C7H4BrF3OS |
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Molecular Weight |
273.07 g/mol |
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H4BrF3OS/c1-3-2-4(8)5(13-3)6(12)7(9,10)11/h2H,1H3 |
InChI Key |
ZDSAISONKOLWFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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